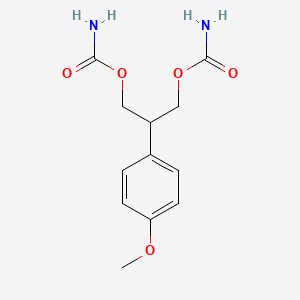
4-Methoxy Felbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy Felbamate is a derivative of felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy. Felbamate itself is known for its efficacy in treating severe epilepsy, particularly in cases where other treatments have failed. The addition of a methoxy group to the felbamate structure aims to enhance its pharmacological properties and reduce potential side effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Felbamate typically involves the introduction of a methoxy group into the felbamate structure. This can be achieved through various organic synthesis techniques, including:
Methoxylation: This involves the reaction of felbamate with methanol in the presence of a catalyst, such as sodium hydroxide, to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, would be essential to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy Felbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, which may have different pharmacological properties.
Aplicaciones Científicas De Investigación
4-Methoxy Felbamate has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of methoxy substitution on the pharmacological properties of felbamate.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate synaptic plasticity.
Mecanismo De Acción
The mechanism of action of 4-Methoxy Felbamate involves modulation of neurotransmitter receptors in the brain. It acts as a positive modulator of GABA_A receptors and as a blocker of NMDA receptors, particularly those containing the NR2B subunit . This dual mechanism helps to stabilize neuronal activity and prevent seizures. The methoxy group may enhance these effects by increasing the compound’s affinity for these receptors.
Comparación Con Compuestos Similares
4-Methoxy Felbamate can be compared with other similar compounds, such as:
Felbamate: The parent compound, known for its anticonvulsant properties but associated with risks of aplastic anemia and liver failure.
Meprobamate: A related dicarbamate compound with anxiolytic properties but less anticonvulsant activity.
Carbamate Derivatives: Various monocarbamate compounds derived from felbamate, which have been studied for their anticonvulsant activity.
The uniqueness of this compound lies in its enhanced pharmacological profile due to the methoxy substitution, which may offer improved efficacy and safety compared to its parent compound and other related compounds.
Propiedades
Fórmula molecular |
C12H16N2O5 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
[3-carbamoyloxy-2-(4-methoxyphenyl)propyl] carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-17-10-4-2-8(3-5-10)9(6-18-11(13)15)7-19-12(14)16/h2-5,9H,6-7H2,1H3,(H2,13,15)(H2,14,16) |
Clave InChI |
NJZNWECABUPMAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(COC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
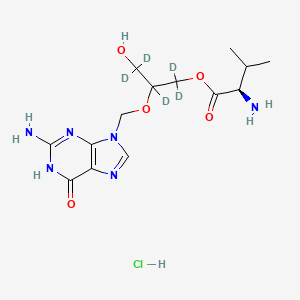

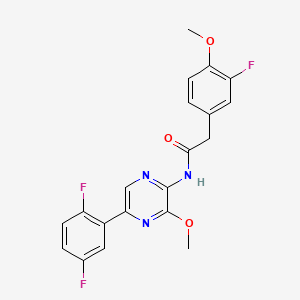
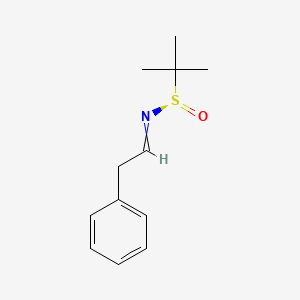
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)

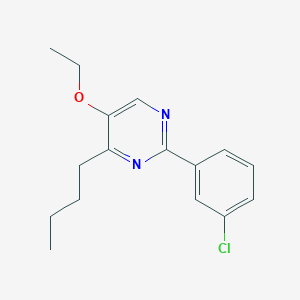
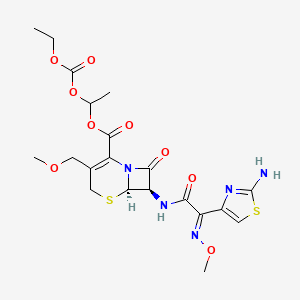


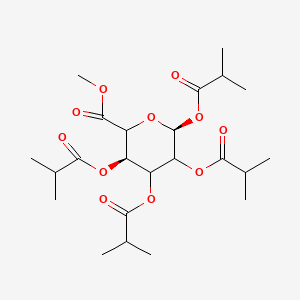
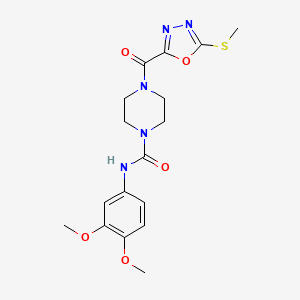
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
